molecular formula C29H31ClN2O3S B12446469 7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12446469
M. Wt: 523.1 g/mol
InChI Key: BYOCPMCXNNBCCF-UHFFFAOYSA-N
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Description

7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a chlorophenoxy group, and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno Pyrimidine Core: This step typically involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.

    Introduction of the Chlorophenoxy Group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate leaving group on the benzothieno pyrimidine core.

    Attachment of the Tert-Butyl Group: This step involves the alkylation of the benzothieno pyrimidine core using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
  • tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness

7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H31ClN2O3S

Molecular Weight

523.1 g/mol

IUPAC Name

7-tert-butyl-2-[4-[3-(4-chlorophenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H31ClN2O3S/c1-29(2,3)19-7-14-23-24(17-19)36-28-25(23)27(33)31-26(32-28)18-5-10-21(11-6-18)34-15-4-16-35-22-12-8-20(30)9-13-22/h5-6,8-13,19H,4,7,14-17H2,1-3H3,(H,31,32,33)

InChI Key

BYOCPMCXNNBCCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)OCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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